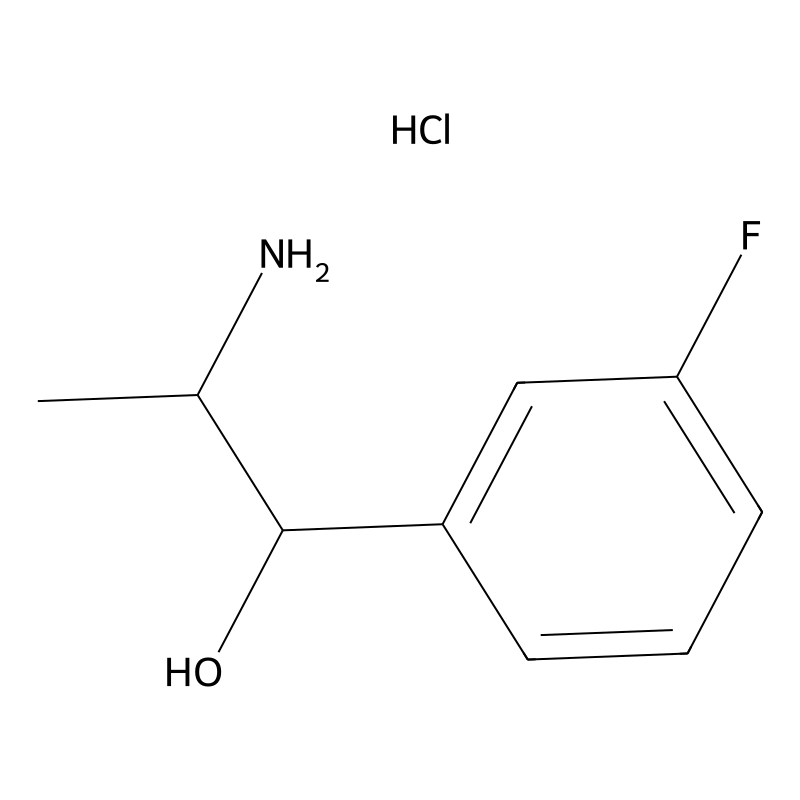2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 205.66 g/mol. This compound is classified as a derivative of phenylpropanolamine, where the phenyl ring is substituted with a fluorine atom at the third position. Its structure includes an amino group, a hydroxyl group, and a hydrochloride salt form, which enhances its solubility in water. The compound is identified by its CAS number 395-04-0 and is recognized for its potential therapeutic applications, particularly in pharmacology and medicinal chemistry .
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, where the protonated amino group can donate protons.
- Hydrolysis: The hydroxyl group can undergo hydrolysis under certain conditions, leading to the formation of different derivatives.
These reactions are fundamental in understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy .
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride exhibits notable biological activity, primarily due to its structural similarity to other biologically active compounds:
- Receptor Interaction: It may interact with various neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive properties.
- Pharmacological Effects: Similar compounds have shown promise in modulating pathways related to mood disorders and neurodegenerative diseases. The presence of the fluorine atom may enhance its binding affinity and selectivity towards specific receptors .
Research indicates that compounds in this class could be involved in significant biochemical pathways that affect cellular signaling and gene expression.
Synthesis of 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride typically involves multi-step organic synthesis techniques:
- Starting Materials: The synthesis often begins with commercially available starting materials such as 3-fluoroaniline and appropriate aldehydes or ketones.
- Formation of the Amino Alcohol: A common method includes reductive amination where an amine reacts with a carbonyl compound in the presence of reducing agents.
- Hydrochloride Salt Formation: The final step usually involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility.
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .
The applications of 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride span various fields:
- Pharmaceutical Development: It serves as a potential lead compound in drug development targeting neurological disorders due to its receptor-modulating properties.
- Research Tool: The compound can be utilized in biochemical research to study receptor interactions and signaling pathways.
- Chemical Intermediate: It may also function as an intermediate in synthesizing more complex pharmaceutical agents or other organic compounds .
Interaction studies have indicated that 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride may influence various biological targets:
- Neurotransmitter Receptors: Research suggests it could modulate serotonin or dopamine receptors, which are crucial in mood regulation.
- Enzyme Inhibition: It might inhibit specific enzymes involved in metabolic pathways, thus affecting drug metabolism and efficacy.
These interactions are essential for understanding its pharmacokinetics and therapeutic potential .
Several compounds share structural similarities with 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 2-Amino-2-(4-fluorophenyl)ethanol | 224434-01-9 | Different substitution pattern on phenyl ring |
| (R)-2-Amino-2-(4-fluorophenyl)ethanol | 174770-74-2 | Stereochemistry differs |
| (S)-2-Amino-2-(4-fluorophenyl)ethanol | 1269773-21-8 | Stereochemistry differs |
| 3-Amino-3-(4-fluorophenyl)propan-1-ol | 612532-52-2 | Different position of amino group |








